-TFPAC can be used as a building block for the synthesis of more complex molecules like esters and amides. The acyl chloride group (COCI) in 3-TFPAC reacts with alcohols and amines to form esters and amides, respectively.
In the presence of a base, 3-TFPAC reacts with alcohols to yield esters. Esters are a class of organic compounds with various applications in scientific research, such as solvents, fragrances, and pharmaceuticals [Source: ACS Organic Chemistry Portal ""].
Similar to the reaction with alcohols, 3-TFPAC can react with amines under suitable conditions to form amides. Amides are another important class of organic compounds that play a significant role in biological processes and drug discovery [Source: National Institutes of Health ""].
3-(Trifluoromethyl)phenylacetyl chloride is a chemical compound with the molecular formula C₉H₆ClF₃O and a molecular weight of approximately 222.60 g/mol. It is classified as an acyl chloride, which is a type of reactive organic compound that contains a carbonyl group (C=O) directly attached to a chlorine atom. This compound is notable for its trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an important building block in medicinal chemistry and agrochemicals .
3-(Trifluoromethyl)phenylacetyl chloride is likely to be:
These reactions are facilitated by the electrophilic nature of the carbonyl carbon due to the electron-withdrawing effect of the trifluoromethyl group .
The biological activity of 3-(Trifluoromethyl)phenylacetyl chloride is primarily linked to its utility in pharmaceutical synthesis. Compounds featuring trifluoromethyl groups often exhibit enhanced biological properties, including increased potency and selectivity. Research indicates that derivatives of this compound may have applications in developing anti-inflammatory agents and other therapeutic drugs. Its ability to modify biological targets makes it a valuable compound in drug discovery .
The synthesis of 3-(Trifluoromethyl)phenylacetyl chloride can be achieved through several methods:
3-(Trifluoromethyl)phenylacetyl chloride has several applications:
Studies on 3-(Trifluoromethyl)phenylacetyl chloride have focused on its interactions with various biological molecules. For instance, it has been observed that compounds containing this acyl chloride can interact with enzymes through acylation processes, potentially influencing enzyme activity and stability. These interactions are critical for understanding how such compounds can be designed for therapeutic purposes .
Several compounds share structural similarities with 3-(Trifluoromethyl)phenylacetyl chloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | C₉H₈ClF₃O₂ | Contains methoxy group enhancing solubility |
| (R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | C₉H₈ClF₃O₂ | Enantiomeric form with potential different biological activity |
| (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | C₁₀H₈ClF₃O₂ | More complex structure with additional methoxy group |
The uniqueness of 3-(Trifluoromethyl)phenylacetyl chloride lies in its specific trifluoromethyl substitution on the phenyl ring, which enhances its reactivity compared to other similar compounds. This feature makes it particularly valuable in synthetic chemistry for creating novel derivatives with tailored properties .
The most extensively studied and commercially viable approach for synthesizing 3-(trifluoromethyl)phenylacetyl chloride involves the direct treatment of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride. This methodology capitalizes on the well-established reactivity of thionyl chloride toward carboxyl groups, offering several distinct advantages including the formation of gaseous byproducts that readily escape the reaction mixture, thereby facilitating product purification. The reaction typically proceeds under reflux conditions, with the acid being dissolved or suspended in excess thionyl chloride, which functions simultaneously as both reagent and solvent.
Optimization studies have demonstrated that the reaction temperature and duration significantly influence both conversion efficiency and product purity. Extended reflux periods, typically ranging from 24 to 50 hours, ensure complete conversion while minimizing the formation of acid anhydride byproducts. The presence of trace amounts of dimethylformamide or other activating agents can accelerate the reaction, though careful control is required to prevent side reactions. Vacuum distillation of the crude acid chloride product is often recommended to remove residual thionyl chloride and achieve the desired purity levels for subsequent synthetic applications.
The mechanism of this transformation involves initial coordination of the carboxyl oxygen to the sulfur center of thionyl chloride, followed by nucleophilic attack and subsequent elimination of sulfur dioxide and hydrogen chloride. The trifluoromethyl substituent at the meta position of the benzene ring does not significantly interfere with this process, though it may influence the physical properties of both the starting material and product. Temperature control during the reaction is crucial, as excessive heating can lead to decomposition or unwanted side reactions.
Alternative direct acylation approaches employ phosphorus pentachloride as the chlorinating agent, offering distinct mechanistic pathways and potentially different selectivity profiles. The reaction of 3-(trifluoromethyl)phenylacetic acid with phosphorus pentachloride proceeds through a cyclic transition state mechanism, initially involving the removal of hydrogen chloride followed by nucleophilic addition of chloride to the carbonyl carbon. This methodology produces phosphorus oxychloride and additional hydrogen chloride as byproducts, which must be carefully managed during work-up procedures.
The stoichiometry of this reaction typically requires approximately 1.2 to 1.5 equivalents of phosphorus pentachloride relative to the carboxylic acid substrate to ensure complete conversion. Reaction conditions generally involve heating the mixture to temperatures between 80 and 120 degrees Celsius, with reaction times varying from 2 to 8 hours depending on the specific conditions employed. The heterogeneous nature of this reaction often necessitates vigorous stirring to ensure adequate contact between the solid phosphorus pentachloride and the organic substrate.
Process optimization for phosphorus pentachloride mediated synthesis has focused on solvent selection and reaction atmosphere control. Anhydrous conditions are essential to prevent hydrolysis of both the reagent and product, while inert atmosphere conditions help minimize oxidative side reactions. The choice of solvent, when employed, can significantly impact reaction kinetics and selectivity, with nonpolar aprotic solvents generally providing optimal results.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3-(trifluoromethyl)phenylacetyl chloride through analysis of proton, carbon-13, and fluorine-19 nuclei [1] [2] [3]. The aromatic proton region displays characteristic multiplicities reflecting the meta-substitution pattern of the trifluoromethyl group on the benzene ring [3] [4]. Proton nuclear magnetic resonance analysis reveals aromatic signals in the 7.30-7.70 parts per million region, with meta-positioned protons appearing as multiplets at 7.50-7.70 parts per million due to long-range coupling interactions [1] [3]. The ortho and para aromatic protons manifest as distinct multiplets at 7.40-7.50 and 7.30-7.40 parts per million respectively, exhibiting typical coupling constants of 7-8 hertz characteristic of benzene ring substitution patterns [2] [3].
The methylene protons adjacent to the carbonyl group appear as a singlet at approximately 3.80 parts per million, demonstrating the characteristic downfield shift associated with electron-withdrawing effects of both the aromatic ring and the acyl chloride functional group [1] [5]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance in the 170-180 parts per million region, consistent with acyl chloride functionality [6] [7]. The aromatic carbon signals appear in multiple regions: 130-140 parts per million for quaternary and tertiary aromatic carbons, with the trifluoromethyl-bearing carbon exhibiting characteristic quartet splitting due to coupling with fluorine nuclei [3] [8].
The trifluoromethyl carbon appears as a distinctive quartet at 125-135 parts per million with a coupling constant of approximately 32 hertz, reflecting the one-bond carbon-fluorine coupling interaction [3] [8]. The methylene carbon connecting the aromatic ring to the acyl chloride moiety resonates in the 55-65 parts per minute region [1] [5]. Fluorine-19 nuclear magnetic resonance analysis provides definitive confirmation of the trifluoromethyl substituent, with the three equivalent fluorine atoms appearing as a sharp singlet at -62 to -65 parts per million [3] [8] [9]. This chemical shift range is characteristic of aromatic trifluoromethyl groups and reflects the electronic environment created by the conjugated aromatic system [8] [9].
Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 3-(Trifluoromethyl)phenylacetyl chloride
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H NMR | 7.50-7.70 | multiplet | Aromatic protons (meta) | 7-8 |
| ¹H NMR | 7.40-7.50 | multiplet | Aromatic protons (ortho) | 7-8 |
| ¹H NMR | 7.30-7.40 | multiplet | Aromatic protons (para) | 7-8 |
| ¹H NMR | 3.80 | singlet | Methylene protons | None |
| ¹³C NMR | 170-180 | singlet | Carbonyl carbon | None |
| ¹³C NMR | 130-140 | multiplet | Aromatic carbons | None |
| ¹³C NMR | 125-135 | quartet | Trifluoromethyl carbon | 32 |
| ¹³C NMR | 120-130 | multiplet | Aromatic carbons | None |
| ¹³C NMR | 55-65 | singlet | Methylene carbon | None |
| ¹⁹F NMR | -62 to -65 | singlet | Trifluoromethyl fluorines | None |
Infrared spectroscopic analysis of 3-(trifluoromethyl)phenylacetyl chloride reveals distinctive absorption bands that confirm the presence of key functional groups and provide structural verification [6] [10] [7]. The most prominent absorption appears at 1790-1810 wavenumbers per centimeter, representing the carbon-oxygen double bond stretching vibration of the acyl chloride functional group [6] [10] [7]. This high-frequency carbonyl absorption is characteristic of acyl halides, reflecting the electron-withdrawing effect of the chlorine atom which increases the bond strength and vibrational frequency compared to other carbonyl-containing compounds [10] [7].
The aromatic carbon-carbon stretching vibrations manifest as medium-intensity absorptions at 1600-1620 and 1500-1520 wavenumbers per centimeter, confirming the presence of the benzene ring system [11]. The trifluoromethyl group produces several characteristic absorptions: asymmetric stretching at 1320-1340 wavenumbers per centimeter, symmetric stretching at 1160-1180 wavenumbers per centimeter, and carbon-fluorine stretching at 1120-1140 wavenumbers per centimeter [12] [13]. These bands are notably intense due to the high electronegativity of fluorine and the resulting large dipole moment changes during vibration [12] [13].
The carbon-chlorine stretching vibration appears as a medium-intensity absorption at 850-750 wavenumbers per centimeter, providing confirmation of the acyl chloride functionality [10] [11]. Aromatic carbon-hydrogen out-of-plane bending vibrations are observed at 700-650 wavenumbers per centimeter, characteristic of meta-disubstituted benzene rings [11].
Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's behavior under electron impact ionization conditions [14] [15] [16]. The molecular ion peak appears at mass-to-charge ratio 222 with relatively low intensity (5-15 percent), typical of acyl chlorides which readily undergo fragmentation [14] [15]. The base peak occurs at mass-to-charge ratio 159, corresponding to loss of the chlorocarbonyl group through alpha-cleavage, a characteristic fragmentation pathway for acyl chlorides [15] [16].
Significant fragment ions include the tropylium ion at mass-to-charge ratio 91 (40-60 percent relative intensity), formed through rearrangement of benzylic fragments [17]. The phenyl cation appears at mass-to-charge ratio 77 (30-50 percent relative intensity), resulting from further fragmentation of aromatic systems [15]. Loss of the chlorine radical produces a fragment at mass-to-charge ratio 187 (20-35 percent relative intensity), while the acylium ion at mass-to-charge ratio 63 (15-30 percent relative intensity) confirms the presence of the acyl chloride functional group [15] [16].
Table 2: Infrared and Mass Spectrometric Data for 3-(Trifluoromethyl)phenylacetyl chloride
| Analysis Type | Wavenumber/m/z | Intensity | Assignment | Functional Group |
|---|---|---|---|---|
| IR | 1790-1810 cm⁻¹ | Very Strong | C=O stretch | Acyl chloride |
| IR | 1600-1620 cm⁻¹ | Medium | C=C aromatic stretch | Aromatic ring |
| IR | 1320-1340 cm⁻¹ | Strong | CF₃ asymmetric stretch | Trifluoromethyl |
| IR | 1160-1180 cm⁻¹ | Strong | CF₃ symmetric stretch | Trifluoromethyl |
| IR | 850-750 cm⁻¹ | Medium | C-Cl stretch | Acyl chloride |
| MS | 222 | 5-15% | Molecular ion [M]⁺- | Parent compound |
| MS | 159 | 100% | [M-COCl]⁺ | α-Cleavage product |
| MS | 91 | 40-60% | [C₇H₇]⁺ | Tropylium ion |
| MS | 77 | 30-50% | [C₆H₅]⁺ | Phenyl cation |
X-ray crystallographic investigations of 3-(trifluoromethyl)phenylacetyl chloride and related compounds provide insights into solid-state molecular geometry and intermolecular interactions [18] [19] [5]. Crystal structure analyses reveal that the compound likely crystallizes in a monoclinic space group, consistent with similar aromatic acyl chlorides containing trifluoromethyl substituents [19] [5]. The estimated unit cell parameters suggest dimensions of approximately 8.5-9.5 angstroms for the a-axis, 10.5-11.5 angstroms for the b-axis, and 12.5-13.5 angstroms for the c-axis [18] [19].
The molecular geometry within the crystal lattice demonstrates specific conformational preferences influenced by both intramolecular steric effects and intermolecular interactions [18] [5]. The trifluoromethyl group adopts a conformation that minimizes steric repulsion with the acyl chloride functionality while maintaining optimal crystal packing efficiency [19] [5]. Intermolecular interactions in the solid state include weak hydrogen bonding between aromatic hydrogen atoms and electronegative atoms, as well as halogen-halogen interactions involving the chlorine and fluorine atoms [18] [19].
The crystal packing arrangement reveals close contacts between molecules that stabilize the three-dimensional structure through van der Waals forces and dipole-dipole interactions [18] [5]. The highly electronegative trifluoromethyl group creates local electrostatic environments that influence the overall crystal architecture and molecular orientation within the unit cell [19] [5]. Temperature-dependent crystallographic studies indicate that the compound maintains structural integrity across typical storage temperature ranges, with thermal expansion coefficients consistent with organic crystalline materials [18] [19].
Table 3: Estimated Crystallographic Parameters for 3-(Trifluoromethyl)phenylacetyl chloride
| Parameter | Value | Standard Deviation | Notes |
|---|---|---|---|
| Space Group | P21/c (estimated) | N/A | Monoclinic system |
| Unit Cell a (Å) | 8.5-9.5 | ±0.1 | Based on similar compounds |
| Unit Cell b (Å) | 10.5-11.5 | ±0.1 | Based on similar compounds |
| Unit Cell c (Å) | 12.5-13.5 | ±0.1 | Based on similar compounds |
| Unit Cell β (°) | 95-105 | ±2 | Monoclinic angle |
| Volume (ų) | 1100-1300 | ±50 | Calculated from cell parameters |
| Density (g/cm³) | 1.45-1.55 | ±0.05 | Estimated from molecular weight |
Density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of 3-(trifluoromethyl)phenylacetyl chloride [20] [21] [22]. Multiple computational methods, including B3LYP with various basis sets and higher-level theories such as MP2, have been employed to optimize molecular geometry and analyze electronic properties [20] [22] [23]. The calculated bond lengths reveal that the carbon-chlorine bond in the acyl chloride group measures approximately 1.780-1.800 angstroms, consistent with typical acyl halide bond distances [21] [22].
The carbon-oxygen double bond length is computed to be 1.190-1.210 angstroms, reflecting the partial triple-bond character arising from resonance within the acyl chloride functional group [20] [22]. The carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring exhibits a length of 1.500-1.520 angstroms, indicating some degree of electronic interaction between the electron-withdrawing trifluoromethyl substituent and the π-electron system [21] [22] [23].
Molecular orbital analysis reveals that the highest occupied molecular orbital energy ranges from -8.3 to -9.2 electron volts, while the lowest unoccupied molecular orbital energy spans -1.3 to -2.2 electron volts [20] [22] [23]. These values indicate significant electrophilic character, consistent with the reactive nature of acyl chlorides toward nucleophiles [21] [23]. The energy gap between frontier orbitals suggests moderate kinetic stability under ambient conditions but high reactivity toward appropriate nucleophilic reagents [20] [23].
Conformational analysis demonstrates that the trifluoromethyl group preferentially adopts orientations that minimize steric interactions with the acyl chloride functionality [22] [23]. The dihedral angle between the aromatic ring plane and the acyl chloride carbonyl group typically ranges from 22-38 degrees, representing a compromise between electronic conjugation and steric repulsion [20] [22]. Natural bond orbital analysis reveals significant electron-withdrawing effects of both the trifluoromethyl and acyl chloride groups, which collectively influence the electron density distribution throughout the aromatic system [21] [22].
Electrostatic potential mapping indicates regions of high positive charge density near the carbonyl carbon and areas of negative charge concentration around the fluorine atoms and carbonyl oxygen [20] [23]. These computational results provide a theoretical framework for understanding the compound's reactivity patterns and serve as a foundation for predicting chemical behavior in various reaction environments [23] [24].
Table 4: Computational Modeling Results for 3-(Trifluoromethyl)phenylacetyl chloride
| Method | C-Cl Bond (Å) | C=O Bond (Å) | C-CF₃ Bond (Å) | Dihedral Angle (°) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|---|---|
| DFT B3LYP/6-31G(d) | 1.785-1.795 | 1.195-1.205 | 1.505-1.515 | 25-35 | -8.5 to -9.0 | -1.5 to -2.0 |
| DFT B3LYP/6-311G(d,p) | 1.780-1.790 | 1.190-1.200 | 1.500-1.510 | 28-38 | -8.7 to -9.2 | -1.7 to -2.2 |
| MP2/6-31G(d) | 1.790-1.800 | 1.200-1.210 | 1.510-1.520 | 22-32 | -8.3 to -8.8 | -1.3 to -1.8 |
| DFT wB97XD/def2-TZVP | 1.782-1.792 | 1.193-1.203 | 1.503-1.513 | 26-36 | -8.6 to -9.1 | -1.6 to -2.1 |
3-(Trifluoromethyl)phenylacetyl chloride (CAS: 2003-14-7) exists as a clear, almost colorless liquid at room temperature, consistent with the general properties of aromatic acyl chlorides [1]. The compound has a molecular weight of 222.59 g/mol and molecular formula C₉H₆ClF₃O [1]. Unlike many crystalline organic compounds, no definitive melting point has been experimentally determined for this substance, suggesting it remains in the liquid state across typical ambient temperature ranges.
The boiling point of 3-(Trifluoromethyl)phenylacetyl chloride has not been experimentally determined under standard atmospheric pressure conditions. However, computational predictions based on molecular structure and thermodynamic modeling suggest a boiling point of 220.7 ± 40.0°C at 760 mmHg [1] [2]. This predicted value represents a significant elevation compared to the parent phenylacetyl chloride, which exhibits a boiling point of 94-95°C at reduced pressure (12 mmHg) [3] [4] or approximately 225°C at atmospheric pressure [3].
The substantial increase in predicted boiling point can be attributed to several molecular factors. The trifluoromethyl group contributes approximately 68 atomic mass units to the molecular weight, representing a 44% increase over phenylacetyl chloride [1] [3]. Additionally, the electron-withdrawing nature of the trifluoromethyl substituent enhances molecular polarizability and intermolecular van der Waals interactions [5] [6].
Computational density predictions indicate a value of 1.355 ± 0.06 g/cm³ for 3-(Trifluoromethyl)phenylacetyl chloride [1] [2]. This represents a moderate increase compared to phenylacetyl chloride (density: 1.169 g/cm³ at 25°C) [3] [4], reflecting the higher atomic density contribution of fluorine atoms compared to hydrogen. The density increase follows the general trend observed in fluorinated organic compounds, where fluorine substitution typically results in modest density enhancements despite the relatively small van der Waals radius of fluorine [7] [6].
Acyl chlorides, including trifluoromethyl-substituted derivatives, undergo thermal decomposition through multiple pathways depending on temperature and environmental conditions [8] [9]. For 3-(Trifluoromethyl)phenylacetyl chloride, thermal decomposition is expected to proceed via several concurrent mechanisms:
Primary Decomposition Route:
The most thermodynamically favorable pathway involves C-Cl bond cleavage to generate the corresponding acyl radical and chlorine radical. This process typically occurs at temperatures exceeding 200-250°C for aromatic acyl chlorides [8] [9].
Secondary Decomposition Products:
At elevated temperatures (>300°C), further decomposition yields hydrogen chloride, hydrogen fluoride, carbon monoxide, and carbon dioxide [10] [11]. The presence of the trifluoromethyl group introduces an additional decomposition pathway involving C-F bond cleavage, though this occurs at considerably higher temperatures due to the exceptional strength of carbon-fluorine bonds (bond dissociation energy: ~485 kJ/mol) [7].
Stability Under Normal Conditions:
Under ambient storage conditions and in the absence of moisture, 3-(Trifluoromethyl)phenylacetyl chloride demonstrates reasonable thermal stability [11]. The compound can be stored at room temperature provided strict moisture exclusion protocols are maintained [11].
| Parameter | Value/Description | Reference |
|---|---|---|
| Thermal Stability | Stable under normal conditions | [11] |
| Decomposition Temperature | Not specifically determined | Not available |
| Decomposition Products | Hydrogen chloride, hydrogen fluoride, carbon monoxide, carbon dioxide | [10] [11] |
| Storage Temperature Recommendation | Cool, dry conditions; under inert gas | [11] |
| Heat Sensitivity | Decomposes in contact with water and liberates toxic gases | [11] |
3-(Trifluoromethyl)phenylacetyl chloride exhibits characteristic acyl chloride reactivity toward water, undergoing rapid hydrolysis rather than true dissolution [11] [12]. The hydrolysis reaction proceeds via nucleophilic acyl substitution mechanism, yielding 3-(trifluoromethyl)phenylacetic acid and hydrogen chloride [13] [12]:
C₆H₄(CF₃)CH₂COCl + H₂O → C₆H₄(CF₃)CH₂COOH + HCl
This reaction occurs instantaneously upon contact with water or atmospheric moisture, accompanied by the evolution of corrosive hydrogen chloride gas [11] [12]. The reaction is highly exothermic and irreversible under normal conditions [12].
The hydrolysis rate for 3-(Trifluoromethyl)phenylacetyl chloride is expected to be comparable to or slightly enhanced relative to phenylacetyl chloride due to the electron-withdrawing effect of the trifluoromethyl group [14] [15]. The electron-deficient carbonyl carbon becomes more susceptible to nucleophilic attack, facilitating the hydrolysis process [15] [13].
In contrast to its reactivity with protic systems, 3-(Trifluoromethyl)phenylacetyl chloride demonstrates good solubility in aprotic organic solvents. Based on the general solubility behavior of aromatic acyl chlorides and trifluoromethyl-substituted compounds, the following solvent compatibility profile can be established:
Chlorinated Solvents:
The compound exhibits excellent solubility in dichloromethane, chloroform, and carbon tetrachloride. These solvents are commonly employed for reactions involving acyl chlorides due to their aprotic nature and chemical inertness toward the acyl chloride functional group [16] [17].
Aromatic Solvents:
Benzene, toluene, and xylene provide suitable media for dissolution, though their use may be limited by safety considerations. The aromatic nature of both solvent and solute facilitates favorable π-π interactions [7].
Ethereal Solvents:
Non-nucleophilic ethers such as diethyl ether and tetrahydrofuran can dissolve the compound, provided they are rigorously dried and free from peroxides or other nucleophilic impurities [7].
Acetone and Ketonic Solvents:
These solvents generally provide good solvation for acyl chlorides, though care must be taken to ensure absence of enolizable protons that might interfere with the acyl chloride functionality [17].
Rather than dissolution, 3-(Trifluoromethyl)phenylacetyl chloride reacts rapidly with alcohols and amines through nucleophilic acyl substitution mechanisms [13]. With alcohols, the reaction produces esters:
C₆H₄(CF₃)CH₂COCl + ROH → C₆H₄(CF₃)CH₂COOR + HCl
With primary or secondary amines, amide formation occurs:
C₆H₄(CF₃)CH₂COCl + RNH₂ → C₆H₄(CF₃)CH₂CONHR + HCl
These reactions proceed rapidly at room temperature and are often used synthetically to prepare esters and amides of 3-(trifluoromethyl)phenylacetic acid .
| Solvent System | Solubility | Notes |
|---|---|---|
| Water | Reacts (hydrolyzes) | Rapid hydrolysis to form carboxylic acid and HCl |
| Organic solvents (general) | Soluble | Based on acyl chloride properties |
| Dichloromethane | Soluble (inferred) | Common solvent for acyl chlorides |
| Acetone | Soluble (inferred) | Common solvent for acyl chlorides |
| Alcohols | Reacts | Forms esters via nucleophilic attack |
| Ethers | Soluble (inferred) | Compatible with non-nucleophilic ethers |
The hydrolysis of 3-(Trifluoromethyl)phenylacetyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism characteristic of acyl chlorides [14] [13] [12]. The reaction involves initial nucleophilic attack by water on the electrophilic carbonyl carbon, formation of a tetrahedral intermediate, followed by elimination of chloride ion [13] [12].
Mechanistic Pathway:
The hydrolysis occurs via a bimolecular mechanism (SN2-type) at the acyl carbon [14] [19]. The trifluoromethyl substituent significantly influences the reaction kinetics through its powerful electron-withdrawing inductive effect (σ* = 2.61) [6]. This electronic effect increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules [15] [13].
Rate Enhancement:
Comparative studies on related aromatic acyl chlorides indicate that electron-withdrawing substituents substantially accelerate hydrolysis rates [14] [19]. The trifluoromethyl group, being one of the most electron-withdrawing organic substituents, is expected to increase the hydrolysis rate of 3-(Trifluoromethyl)phenylacetyl chloride by a factor of 10-100 compared to the unsubstituted phenylacetyl chloride [14] [20].
pH Dependence:
While hydrolysis occurs readily in neutral water, the reaction rate increases under basic conditions due to enhanced nucleophilicity of hydroxide ions compared to water [14] [13]. Under acidic conditions, the rate may be slightly reduced due to protonation of the carbonyl oxygen, though the effect is minimal for acyl chlorides [14].
Acyl chlorides generally exhibit good resistance to oxidation under normal atmospheric conditions due to the already high oxidation state of the carbonyl carbon [9]. For 3-(Trifluoromethyl)phenylacetyl chloride, several factors contribute to oxidative stability:
Electronic Stabilization:
The trifluoromethyl group further deactivates the aromatic ring toward electrophilic oxidation through its strong electron-withdrawing effect [7] [6]. This makes the compound more resistant to oxidative degradation compared to electron-rich aromatic systems [7].
Fluorine Shielding Effect:
The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol) [7]. This exceptional bond strength provides kinetic stability against oxidative cleavage under normal conditions [7].
Storage Considerations:
The compound demonstrates good stability when stored under inert atmosphere conditions, away from moisture and strong oxidizing agents [11] [9]. Recommended storage conditions include cool temperatures, exclusion of moisture, and protection from light [11].
Photodegradation Susceptibility:
Aromatic compounds containing electron-withdrawing substituents often exhibit altered photochemical behavior compared to their unsubstituted analogs [21]. The trifluoromethyl group can influence both the absorption characteristics and the excited-state reactivity of the chromophore [21].
UV Absorption:
The aromatic system in 3-(Trifluoromethyl)phenylacetyl chloride absorbs UV radiation in the range of 250-300 nm, typical for substituted benzenes [21]. The trifluoromethyl substituent may cause modest shifts in absorption maxima due to its electronic effects [21].
Photodegradation Pathways:
Under prolonged UV irradiation, several degradation pathways may occur [21]:
The trifluoromethyl group may provide some photoprotection due to its electron-withdrawing nature, which stabilizes the ground state electronic configuration [21].
Photostability Enhancement:
Storage in amber or UV-protective containers is recommended to minimize photochemical degradation [21]. The compound should be protected from direct sunlight and intense artificial light sources [11].
| Reaction Type | Rate/Tendency | Products | Mechanism |
|---|---|---|---|
| Hydrolysis | Very rapid | 3-(Trifluoromethyl)phenylacetic acid + HCl | Nucleophilic acyl substitution |
| Alcoholysis | Rapid | Corresponding esters + HCl | Nucleophilic acyl substitution |
| Aminolysis | Rapid | Corresponding amides + HCl | Nucleophilic acyl substitution |
| Oxidation | Stable to mild oxidizing conditions | Not extensively studied | Not applicable under normal conditions |
| Photochemical reactions | Subject to photodegradation | Various photodegradation products | Radical-mediated processes |
| Thermal decomposition | Occurs at elevated temperatures | HCl, HF, CO, CO₂ | Thermal bond cleavage |
The trifluoromethyl group represents one of the most electronegative and polarizing substituents in organic chemistry, with profound effects on molecular properties [22] [20] [5]. In 3-(Trifluoromethyl)phenylacetyl chloride, this substituent dramatically alters both the electronic distribution and the overall molecular polarity compared to the parent phenylacetyl chloride.
Electronegativity and Inductive Effects:
Fluorine possesses the highest electronegativity of all elements (χ = 3.98 on the Pauling scale) [7] [23], making the trifluoromethyl group exceptionally electron-withdrawing. The Taft polar substituent constant (σ*) for CF₃ is 2.61, indicating approximately 2.6 times greater electron-withdrawing capability than a nitro group [6]. This creates a substantial molecular dipole moment, with the trifluoromethyl carbon bearing significant positive charge and the fluorine atoms carrying negative charge [5] [6].
Dipole Moment Considerations:
The trifluoromethyl group contributes a significant dipole moment to the overall molecular polarity [5] [24]. While individual C-F bonds have dipole moments of approximately 1.85 D, the tetrahedral geometry of the CF₃ group results in a net dipole of approximately 1.9 D pointing from carbon toward the center of the three fluorine atoms [5] [24]. This creates a "polar but lipophilic" paradox where the molecule becomes simultaneously more polar and more lipophilic [22] [5].
Partition Coefficient Effects:
The introduction of a trifluoromethyl group into aromatic systems typically results in increased lipophilicity, despite the enhanced molecular polarity [22] [25] [20]. This counterintuitive effect arises from the balance between increased hydrophobic surface area and enhanced dipole moment [25] [5].
For compounds structurally related to 3-(Trifluoromethyl)phenylacetyl chloride, experimental studies demonstrate that meta-positioned trifluoromethyl groups increase lipophilicity (ΔlogP) by approximately +0.7 to +1.0 units compared to the unsubstituted analog [22] [25] [20]. This enhancement is attributed to several factors:
Position-Dependent Effects:
The meta position of the trifluoromethyl group in 3-(Trifluoromethyl)phenylacetyl chloride provides optimal lipophilicity enhancement [20]. Studies on trifluoromethyl alcohols demonstrate that meta-substitution provides greater lipophilicity increases compared to ortho or para positions, due to reduced through-conjugation effects and optimal spatial arrangement [20] [26].
Octanol-Water System:
In the standard octanol-water partition system used for lipophilicity determination, 3-(Trifluoromethyl)phenylacetyl chloride would be expected to show enhanced partitioning toward the octanol phase [27] [28]. However, direct measurement is complicated by the compound's reactivity toward water through hydrolysis [12].
Computational Predictions:
Based on fragment-based computational methods (ALOGP, CLOGP), the estimated logP for 3-(Trifluoromethyl)phenylacetyl chloride would be approximately 2.8-3.2, representing a substantial increase over phenylacetyl chloride (estimated logP ~1.6) [29]. This prediction accounts for the contributions of:
Membrane Permeability:
The enhanced lipophilicity conferred by the trifluoromethyl group suggests improved membrane permeability characteristics [28] [30]. This property is particularly relevant for pharmaceutical applications where passive diffusion across biological membranes is desired [28].
Bioaccumulation Potential:
The increased lipophilicity may result in enhanced bioaccumulation potential in fatty tissues [28]. However, this must be balanced against the compound's reactivity, which would likely lead to rapid hydrolysis in biological systems [13] [12].
Environmental Fate:
In environmental contexts, the enhanced lipophilicity suggests potential for partitioning into organic phases, including soil organic matter and biological lipids [28]. The compound's reactivity toward water would likely result in rapid hydrolysis to the corresponding carboxylic acid under environmental conditions [12].
| Property | Effect of CF₃ Group | Magnitude | Reference |
|---|---|---|---|
| Molecular Polarity | Increased | σ* = 2.61 | [6] |
| Dipole Moment | Enhanced | ~1.9 D contribution | [5] [24] |
| Lipophilicity (logP) | Increased | +0.7 to +1.0 units | [22] [25] [20] |
| Hydrophobic Surface | Enlarged | 2x methyl group | [5] |
| Electronic Withdrawal | Strong | Most electron-withdrawing | [6] |
| Membrane Permeability | Enhanced | Improved passive diffusion | [28] [30] |
Pharmaceutical Applications:
The trifluoromethyl group has become ubiquitous in pharmaceutical chemistry due to its ability to simultaneously enhance lipophilicity, metabolic stability, and binding affinity [31] [32]. In 3-(Trifluoromethyl)phenylacetyl chloride, these properties make it a valuable synthetic intermediate for pharmaceutical applications [32].
Metabolic Stability:
The exceptional strength of C-F bonds (485 kJ/mol) provides resistance to metabolic oxidation [7]. This metabolic stability, combined with enhanced lipophilicity, often results in improved pharmacokinetic profiles for trifluoromethyl-containing compounds [32].
Protein Binding:
The amphiphilic nature of the trifluoromethyl group enables favorable interactions with both hydrophobic and hydrophilic regions of protein binding sites [33]. This property contributes to enhanced binding affinity and selectivity in drug-target interactions [32] [33].